Tasquinimod
Overview
Description
Tasquinimod is an experimental drug that has been primarily studied for the treatment of solid tumors . It has been mostly studied in prostate cancer, but its mechanism of action suggests that it could be used to treat other cancers . Tasquinimod targets the tumor microenvironment and counteracts cancer development by inhibiting angiogenesis and metastasis and by modulating the immune system .
Synthesis Analysis
Tasquinimod was one of several second-generation quinoline-3-carboxamide variants synthesized using the drug roquinimex as a starting point . The synthesis process involved a mixture of certain compounds refluxed in a Soxhlet extraction apparatus containing 4A molecular sieves for 2 hours .Molecular Structure Analysis
Tasquinimod has a molecular formula of C20H17F3N2O4 . Its exact mass is 406.11 and its molecular weight is 406.350 . The elemental analysis shows that it contains Carbon (59.11%), Hydrogen (4.22%), Fluorine (14.03%), Nitrogen (6.89%), and Oxygen (15.75%) .Chemical Reactions Analysis
Tasquinimod has been shown to have significant effects on tumor cell viability, cell proliferation, and downstream signaling pathways . It has been observed to decrease myeloma cell proliferation and colony formation in vitro .Physical And Chemical Properties Analysis
Tasquinimod is an orally available agent .Scientific Research Applications
Myelodysplastic Syndromes (MDS)
- Scientific Field: Hematology .
- Application Summary: Tasquinimod is being investigated for its potential to target the inflammatory niche in MDS, a common hematological neoplasm in the elderly population . The drug has demonstrated anti-angiogenic, antitumor, and immunomodulatory properties .
- Methods of Application: In vitro studies were conducted using immunohistochemical staining of S100A9, CD271+ mesenchymal stromal cells (MSCs), CD68+ macrophages, and CD66b+ neutrophils in bone marrow tissues from MDS patients and healthy donors . MSCs from patients with either low-risk MDS, CMML, or age-adjusted healthy donors were exposed to S100A9 (1.5µg/ml) in the presence or absence of Tasquinimod (10µM) .
- Results: The study found that Tasquinimod restores hematopoietic support and suppresses immune-checkpoint expression in vitro .
Multiple Myeloma
- Scientific Field: Oncology .
- Application Summary: Tasquinimod is being developed for the treatment of multiple myeloma, an incurable blood cancer where abnormal plasma cells in the bone marrow grow uncontrollably . The drug targets cells in the microenvironment of the bone marrow, which play a central role in the development of blood cancers .
- Results: Tasquinimod affects the function of these cells, leading to reduced tumor growth, reduced fibrosis, and restored hematopoiesis .
Prostate Cancer
- Scientific Field: Oncology .
- Results: The results or outcomes obtained from these trials are not specified in the sources .
Tumor Microenvironment
- Scientific Field: Oncology .
- Application Summary: Tasquinimod inhibits the growth and metastasis of tumor cells in vitro and in vivo . It targets the tumor microenvironment, enhancing the host immune response and inhibiting the angiogenic response .
- Results: The study found that Tasquinimod enhances the host immune response and inhibits the angiogenic response .
Safety And Hazards
Tasquinimod may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
Future Directions
properties
IUPAC Name |
4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4/c1-24(12-9-7-11(8-10-12)20(21,22)23)18(27)16-17(26)15-13(25(2)19(16)28)5-4-6-14(15)29-3/h4-10,26H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDYALNGTUAJDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)OC)C(=C(C1=O)C(=O)N(C)C3=CC=C(C=C3)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180183 | |
Record name | Tasquinimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tasquinimod | |
CAS RN |
254964-60-8 | |
Record name | Tasquinimod | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=254964-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tasquinimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254964608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tasquinimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05861 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tasquinimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TASQUINIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/756U07KN1R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.